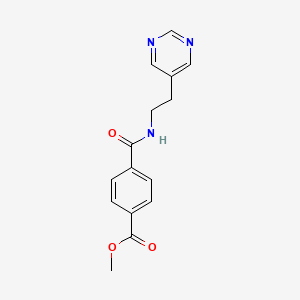![molecular formula C13H13F2NO2S B3006872 (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-39-7](/img/structure/B3006872.png)
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as DFOB, is a compound with potential therapeutic applications. It belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Scientific Research Applications
Synthesis and Biological Activity
- A study explored the synthesis of carbapenems with a sulfonyl group in the C-6 side-chain, employing methodologies including intramolecular aldol condensation. The synthesized carbapenems demonstrated good antibacterial activity and potent β-lactamase inhibitory activity, illustrating the compound's relevance in developing antibacterial agents (Tamura et al., 1987).
Chemical Synthesis and Characterization
- Intramolecular Michael-type additions were utilized for synthesizing 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines. These compounds, featuring structural similarities, were examined for antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).
- Another research focused on the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals, leading to the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. These derivatives were transformed into inhibitors of α-mannosidases, indicating potential biomedical applications (Moreno‐Vargas & Vogel, 2003).
Structural and Conformational Analysis
- The crystal structure and absolute molecular configuration of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, were determined, highlighting the significance of structural characterization in understanding the compound's properties (Wu, Guo, Zhang, & Xia, 2015).
Potential Antiproliferative Activity
- A study on biaryl sulfonamides based on the 2-azabicycloalkane skeleton synthesized a series of sulfonamides using bicyclic scaffolds. These compounds exhibited antiproliferative activity against selected cell lines, comparable to cisplatin, and were less toxic to nonmalignant cells. This suggests their potential as selective antitumor agents (Iwan et al., 2020).
Antiviral Applications
- Sulfonamide derivatives incorporating azabicyclo[3.2.1]octane were prepared as antagonists of the C-C chemokine receptor 5 (CCR5), involved in the entry of HIV-1 into cells. These compounds, with their original scaffold, were of interest for developing novel antiviral agents belonging to this class (Supuran, 2011).
Properties
IUPAC Name |
8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGTPRLVLBOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
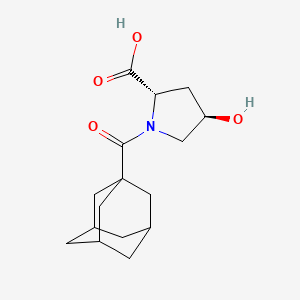
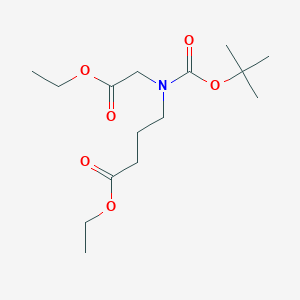
![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)
![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)
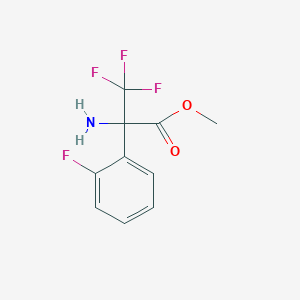
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)
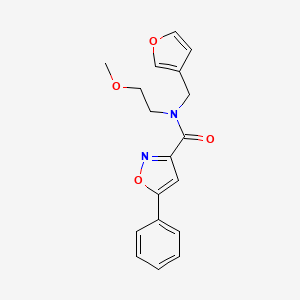

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)
